molecular formula C8H3ClF3NO B1601050 5-Chloro-2-(trifluoromethyl)benzo[d]oxazole CAS No. 93416-20-7

5-Chloro-2-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B1601050
CAS No.: 93416-20-7
M. Wt: 221.56 g/mol
InChI Key: UTCNANZHCGNAST-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

5-Chloro-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H3ClF3NO. This molecule features a benzoxazole core structure, which consists of a benzene ring fused with an oxazole ring. The compound is characterized by two key substituents: a chlorine atom at the 5-position of the benzene ring component and a trifluoromethyl group at the 2-position of the oxazole ring.

The molecular structure exhibits specific bond lengths and angles that define its three-dimensional architecture. Based on crystallographic studies of similar benzoxazole derivatives, the typical bond lengths in the benzoxazole system include carbon-carbon bonds averaging around 1.424-1.433 Ångströms, carbon-oxygen bonds at approximately 1.366-1.373 Ångströms, and carbon-nitrogen bonds at about 1.348-1.355 Ångströms. The carbon-nitrogen double bond (C2=N3), which is characteristic of the oxazole ring, typically has a length of approximately 1.302-1.307 Ångströms, consistent with expected values for such bonds.

The sum of bond angles around the C2 atom of the benzoxazole ring (O1–C2–N3, O1–C2–C14, and N3–C2–C14) is approximately 359.99°, indicating the nearly planar geometry at this position. This planarity contributes to the conjugation across the heterocyclic system.

The trifluoromethyl group significantly influences the electronic distribution within the molecule due to its strong electron-withdrawing nature. This affects bond polarization, particularly in the oxazole ring. Similarly, the chlorine substituent introduces electronic effects into the benzene portion, albeit to a lesser extent than the trifluoromethyl group.

Table 1: Typical Bond Lengths in this compound

Bond Type Average Bond Length (Å)
C–C 1.424-1.433
C–O 1.366-1.373
C–N 1.348-1.355
C2=N3 1.302-1.307

Spectroscopic Identification Techniques

Multiple spectroscopic techniques provide crucial information for the structural identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the compound's structure. In proton (1H) NMR analysis, the aromatic protons of the benzene ring typically appear in the range of 7.3-8.2 parts per million (ppm). For similar trifluoromethyl-substituted benzoxazoles, the aromatic proton signals show characteristic splitting patterns influenced by the positions of the chlorine and trifluoromethyl substituents.

Carbon-13 (13C) NMR spectroscopy reveals the carbon framework of the molecule. The carbon atom of the trifluoromethyl group typically appears as a quartet due to coupling with the three fluorine atoms, with chemical shifts around 118-120 ppm. The carbon at position 2 of the oxazole ring, where the trifluoromethyl group is attached, usually shows a chemical shift in the range of 140-160 ppm and appears as a quartet due to carbon-fluorine coupling.

Fluorine-19 (19F) NMR spectroscopy is particularly valuable for characterizing the trifluoromethyl group. In similar compounds, the three fluorine atoms typically produce a singlet signal in the range of -60 to -65 ppm, which is characteristic of a trifluoromethyl group attached to a heteroaromatic system.

Infrared (IR) spectroscopy identifies functional groups present in the molecule. Characteristic absorption bands for this compound include carbon-nitrogen stretching (around 1550-1650 cm-1), carbon-oxygen stretching (1200-1300 cm-1), and carbon-fluorine stretching (1000-1350 cm-1).

Mass spectrometry confirms the molecular formula and provides distinctive fragmentation patterns. High-resolution mass spectrometry (HRMS) of similar trifluoromethyl-substituted benzoxazoles shows characteristic molecular ion peaks and fragmentation patterns that can be used to identify the compound. For this compound, the expected molecular ion peak corresponds to a molecular weight of approximately 233.5 g/mol.

X-ray crystallography provides definitive structural information by revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Studies on benzoxazole derivatives have shown that the calculated bond lengths and angles closely match experimental values obtained through X-ray diffraction analysis.

Table 2: Characteristic Spectroscopic Features of this compound

Spectroscopic Technique Characteristic Features
1H NMR Aromatic protons: 7.3-8.2 ppm
13C NMR CF3 carbon: ~118-120 ppm (quartet)
C2 position: ~140-160 ppm (quartet)
19F NMR CF3 group: -60 to -65 ppm (singlet)
IR C=N: 1550-1650 cm-1
C-O: 1200-1300 cm-1
C-F: 1000-1350 cm-1
Mass Spectrometry Molecular ion peak at m/z ~233.5

Comparative Analysis with Benzoxazole Derivatives

Comparing this compound with related benzoxazole derivatives provides insights into how substitution patterns influence structural and chemical properties.

When compared to unsubstituted benzoxazole, this compound exhibits enhanced chemical stability due to the electron-withdrawing trifluoromethyl group. This group significantly affects the electronic distribution in the oxazole ring, making the 2-position less susceptible to nucleophilic attack. Additionally, both the chlorine and trifluoromethyl substituents increase the lipophilicity of the compound compared to unsubstituted benzoxazole.

A structural isomer, 2-chloro-5-(trifluoromethyl)benzo[d]oxazole, has the positions of the chlorine and trifluoromethyl groups reversed. This positional difference significantly alters reactivity patterns. With chlorine at the 2-position, this isomer demonstrates increased susceptibility to nucleophilic substitution reactions at the 2-position, as the chlorine is a better leaving group than the trifluoromethyl group. This makes 2-chloro-5-(trifluoromethyl)benzo[d]oxazole more reactive in certain synthetic applications.

5-Chloro-2-mercaptobenzoxazole differs from the subject compound by having a mercapto (thiol) group instead of a trifluoromethyl group at the 2-position. This structural difference dramatically affects chemical behavior, as the mercapto group can participate in various reactions, including oxidation to disulfides and alkylation, which are not characteristic of the trifluoromethyl group. The mercapto derivative also demonstrates different hydrogen bonding capabilities.

Research on benzoxazole derivatives with various substituents has shown that the introduction of chlorine atoms and trifluoromethyl groups can significantly influence properties like fungicidal activity. Interestingly, studies indicate that the introduction of chlorine atoms and trifluoromethyl compounds is not always beneficial for fungicidal activity, suggesting that these substituents play complex roles in biological interactions.

The position and nature of substituents significantly affect spectroscopic properties. For instance, the proton NMR signals of aromatic protons in this compound appear at different chemical shifts compared to unsubstituted benzoxazole due to the electron-withdrawing effects of both the chlorine and trifluoromethyl groups. Similarly, carbon-13 NMR spectra show characteristic shifts for carbons influenced by these substituents.

X-ray crystallographic studies of benzoxazole derivatives have revealed that these compounds often form crystal structures stabilized by both intramolecular and intermolecular hydrogen bonds. The specific substitution pattern in this compound would influence its crystal packing arrangement compared to other derivatives.

Table 3: Comparative Properties of Selected Benzoxazole Derivatives

Compound Key Structural Features Notable Properties
This compound Cl at position 5, CF3 at position 2 Enhanced chemical stability, increased lipophilicity
2-Chloro-5-(trifluoromethyl)benzo[d]oxazole Cl at position 2, CF3 at position 5 Higher reactivity at position 2, different electronic distribution
5-Chloro-2-mercaptobenzoxazole Cl at position 5, SH at position 2 Different reactivity pattern, participation in thiol-specific reactions
Unsubstituted benzoxazole No substituents Lower lipophilicity, different electronic distribution

The comparative analysis demonstrates how subtle changes in substitution patterns can lead to significant differences in physical, chemical, and spectroscopic properties among benzoxazole derivatives. These differences inform the selection of specific derivatives for various applications in chemical synthesis, material science, and potentially in pharmaceutical research.

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-4-1-2-6-5(3-4)13-7(14-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCNANZHCGNAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534167
Record name 5-Chloro-2-(trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93416-20-7
Record name 5-Chloro-2-(trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Key Intermediates: 2-Chloro-5-(trifluoromethyl)benzoic Acid

A critical precursor in the synthesis of 5-chloro-2-(trifluoromethyl)benzo[d]oxazole is 2-chloro-5-(trifluoromethyl)benzoic acid . Its preparation has been extensively described in patent CN103012122A, which provides a robust lithiation-carboxylation approach:

  • Step 1: Formation of p-chloro benzo trifluoride-99 lithium salt
    p-Chloro benzo trifluoride-99 is dissolved with tetramethyl ethylene diamine in an anhydrous organic solvent (commonly tetrahydrofuran, THF). tert-Butyl lithium is added dropwise at low temperature (-80 °C), forming the lithium salt intermediate after stirring for about 1 hour.

  • Step 2: Carboxylation with Dry Ice (Solid CO2)
    The lithium salt is slowly poured onto dry ice under stirring, allowing carboxylation to occur. The reaction mixture is warmed to 15-20 °C, then acidified with aqueous hydrochloric acid (3-8 mol/L) to pH 3-4.

  • Step 3: Isolation and Purification
    Organic solvents are removed by vacuum distillation, water is added at 5-10 °C, and the solid 2-chloro-5-(trifluoromethyl)benzoic acid precipitates. After filtration and drying, the crude product is obtained with yields around 90.4%, melting point ~91.7-92 °C, and HPLC purity >98.1%.

Step Reagents/Conditions Temperature Time Yield/Notes
1 p-chloro benzo trifluoride-99 + TMEDA + t-BuLi (THF) -80 °C ~1 hour Formation of lithium salt
2 Dry ice addition + HCl acidification 15-20 °C 30-60 min Carboxylation and acidification
3 Vacuum distillation, water addition, filtration 5-10 °C 5-8 hours Crude acid isolation, ~90% yield

This method is preferred for its high regioselectivity and purity of the benzoic acid intermediate, which is crucial for subsequent cyclization steps.

Cyclization to Form the Benzo[d]oxazole Core

The formation of the benzo[d]oxazole ring from appropriately substituted aniline derivatives or benzoic acid intermediates involves intramolecular cyclization strategies:

  • N-Deprotonation–O-SNAr Cyclization
    According to recent literature (PMC11434243), benzo[d]oxazoles can be synthesized via N-deprotonation of anilide precursors followed by intramolecular nucleophilic aromatic substitution (O-SNAr) on a fluorine-bearing aromatic carbon. This method is effective for substrates bearing electron-withdrawing groups such as trifluoromethyl and chloro substituents at the 5-position, facilitating cyclization under mild base conditions (e.g., carbonate bases in DMF at ~90 °C).

  • Mechanistic Insight
    The amide nitrogen is first deprotonated to form a resonance-stabilized anion, which attacks the aromatic carbon bearing fluorine, forming a Meisenheimer complex. Subsequent loss of fluoride ion rearomatizes the ring, yielding the benzo[d]oxazole structure.

This approach benefits from operational simplicity and good yields (50–86% for amide formation, followed by efficient cyclization), making it a versatile route for this compound synthesis.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations References
Lithiation-Carboxylation of p-chloro benzo trifluoride Lithiation with t-BuLi, carboxylation with dry ice, acidification High regioselectivity, high purity Requires low temperature handling
N-Deprotonation–O-SNAr Cyclization Amide formation from 2-fluoroanilines, base-induced cyclization Mild conditions, good yields Requires fluorine substituent
Lithiation with temporary silylation Protection of oxazole ring, lithiation, electrophilic substitution Regioselective functionalization Multi-step, sensitive to conditions
Tandem cycloisomerization/cyclization Lewis acid catalysis of alkynes with CF3-alcohol units Efficient CF3 incorporation More suited for non-halogenated oxazoles

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H3ClF3NO. It is a benzoxazole derivative, characterized by a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position, which contribute to its chemical stability and reactivity.

Scientific Research Applications

This compound is a building block in synthesizing complex heterocyclic compounds and pharmaceuticals. It is also utilized in creating bioactive molecules with potential antimicrobial and anticancer properties, enzyme inhibitors, and receptor modulators. The compound is also used in the production of specialty chemicals and materials with unique properties.

Chemistry

This compound serves as a building block for synthesizing complex heterocyclic compounds and pharmaceuticals. The chlorine atom at the 5-position can be substituted with nucleophiles like amines or thiols under appropriate conditions, commonly using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF). It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts such as Pd(PPh3)4 in the presence of bases like triethylamine (Et3N).

Biology

This compound is used in developing bioactive molecules with potential antimicrobial and anticancer properties. A series of novel synthetic substituted benzo[d]oxazole-based derivatives exerted neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells .

Medicine

This compound is investigated for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators. A series of novel synthetic substituted benzo[d]oxazole-based derivatives (5a–5v) exerted neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells as a potential approach for treating Alzheimer’s disease (AD) . In vitro studies show that most of the synthesized compounds were potent in reducing the neurotoxicity of Aβ25-35-induced PC12 cells at 5 μg/mL .

Industry

This compound is utilized in the production of specialty chemicals and materials with unique properties.

Neuroprotective Effects

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Modifications

  • Trifluoromethyl (-CF₃) vs. Hydrophobic Alkyl Chains: 5-Chloro-2-(cyclohexylethyl)benzo[d]oxazole (12): Exhibits tuberculostatic activity (30% yield, m.p. 263.11°C). 5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole: Introduction of a piperazine group increases solubility and enables interactions with neurotransmitter receptors .
  • Amide vs. Diamide Derivatives :

    • Amide derivatives (e.g., compound 12l, IC₅₀ = 10.50 μM) outperform diamides (e.g., 13c, IC₅₀ = 53.13 μM) in anti-proliferative assays, highlighting the importance of balanced hydrophobicity .

Photophysical Properties

  • (E)-5-Chloro-2-(2-(naphthalen-1-yl)vinyl)benzo[d]oxazole (26) : Displays stimuli-responsive photoluminescence (λPL = 492 nm → 454 nm post-UV irradiation). The naphthylvinyl substituent enables [2+2] photocycloaddition, useful in optoelectronic materials .

Biological Activity

5-Chloro-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C₈H₄ClF₃N₁O
  • Molecular Weight : 187.12 g/mol
  • Structural Characteristics : The compound features a chloro group and a trifluoromethyl group, which are believed to enhance its reactivity and biological activity compared to similar compounds.

Neuroprotective Effects

A series of benzo[d]oxazole derivatives have been evaluated for their neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, a model for Alzheimer's disease. While specific data on this compound is sparse, similar compounds have shown significant reductions in neurotoxicity and improved cell viability at low concentrations (1.25 to 5 μg/mL) through mechanisms involving the modulation of key signaling pathways like Akt and GSK-3β .

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, insights can be drawn from the behavior of structurally similar compounds:

  • Interaction with Molecular Targets : Compounds in this class may interact with various enzymes or receptors, influencing biochemical pathways critical for cellular health and function.
  • Modulation of Cell Signaling : Evidence suggests that certain derivatives can inhibit pro-apoptotic factors while promoting anti-apoptotic signals, thereby enhancing cell survival under stress conditions .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful. The following table highlights key features:

Compound NameCAS NumberSimilarity IndexUnique Features
5-(Trifluoromethyl)benzo[d]oxazole1267217-46-80.80Lacks chlorine substituent
2-Amino-4-(trifluoromethyl)phenol454-81-90.73Contains an amino group instead of oxazole
3-Methoxy-4-(trifluoromethyl)aniline106877-20-70.73Features a methoxy group
5-(3-(Trifluoromethyl)phenyl)oxazole175205-48-80.75Different aromatic substitution pattern

Q & A

Q. What advanced purification techniques resolve co-eluting impurities in halogenated benzoxazole synthesis?

  • Methodological Answer : Use silica gel chromatography with gradient elution (e.g., hexane:EtOAc from 9:1 to 1:1). For persistent impurities, recrystallization in ethanol/water (1:3) at 4°C selectively precipitates the target compound, achieving >97% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(trifluoromethyl)benzo[d]oxazole
Reactant of Route 2
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5-Chloro-2-(trifluoromethyl)benzo[d]oxazole

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